Leu-Asn is a dipeptide consisting of the amino acids Leucine and Asparagine. It is a naturally occurring peptide found in various protein hydrolysates, including those derived from fish. [] It has been identified as a potential therapeutic agent due to its various biological activities, including its role as a β-secretase inhibitor. [] Leu-Asn is particularly relevant in the context of Alzheimer's disease research, as β-secretase plays a crucial role in the production of β-amyloid (Aβ), a key component of amyloid plaques associated with the disease. []
Leu-Asn can be synthesized using solid-phase peptide synthesis methods. [] This involves sequentially coupling protected amino acids to a solid support, with subsequent deprotection and cleavage from the resin. The specific synthetic strategy may vary depending on the desired purity and yield, as well as the specific protecting groups utilized for the amino acid side chains.
Another method involves a liquid-phase synthesis of the dipeptide fragment, followed by solid-phase coupling to a growing peptide chain. [] This approach allows for the efficient incorporation of Leu-Asn into larger peptides during synthesis.
Leu-Asn has been shown to act as a competitive inhibitor of β-secretase. [] This means that it binds to the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrate, amyloid precursor protein (APP). The competitive inhibition by Leu-Asn is evidenced by the Lineweaver-Burk and Dixon plots, which illustrate the effect of the dipeptide on enzyme kinetics. [] The Ki value for Leu-Asn against β-secretase has been determined to be 4.24 μM. []
Leu-Asn has garnered significant interest in Alzheimer's disease research due to its β-secretase inhibitory activity. [] By reducing β-secretase activity, Leu-Asn has the potential to decrease the production of Aβ, thereby mitigating the formation of amyloid plaques, a hallmark of Alzheimer's disease. [] In vitro studies have demonstrated that Leu-Asn can reduce Aβ production in a dose-dependent manner in SH-SY5Y cells, a model system commonly used for Alzheimer's research. []
Certain peptides containing Leu-Asn have demonstrated antimicrobial activity. [] For instance, the tetrapeptide Asn-Leu-Asn-Arg, derived from bovine lactoferrin, exhibited inhibitory effects on the growth of several bacterial species, including Pseudomonas fluorescens, Pseudomonas syringae, and Escherichia coli. [] Notably, this tetrapeptide did not affect the growth of Lactobacillus acidophilus, suggesting a degree of selectivity in its antimicrobial activity. []
Leu-Asn, along with other amino acids, has been utilized in the design of peptides for biosensing applications. [] For example, the peptide CCALNNPFFDVED, incorporating Leu-Asn, was used as a molecular cross-linker in the development of a gold nanoparticle (AuNP)-based surface-enhanced Raman scattering (SERS) probe for caspase-3 detection. [] The DVED sequence within the peptide, susceptible to cleavage by caspase-3, allows for the controlled aggregation of AuNPs, leading to SERS signal enhancement, correlating with caspase-3 activity. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2